

An In-depth Technical Guide to GRP Gene Alternative Splicing Variants in Humans

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Introduction

Gastrin-releasing peptide (GRP), a regulatory neuropeptide, plays a significant role in a multitude of physiological and pathophysiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[1][2] The human GRP gene, located on chromosome 18q21, is composed of three exons and two introns.[2] Alternative splicing of the GRP pre-mRNA results in multiple transcript variants, which are then translated into different protein isoforms.[2][3] These isoforms, particularly the precursor form known as pro-gastrin-releasing peptide (proGRP), have garnered significant attention as biomarkers, especially in the context of small cell lung cancer (SCLC).[4][5][6] This technical guide provides a comprehensive overview of the alternative splicing of the human GRP gene, the resulting protein isoforms, their quantitative expression, the experimental methodologies used for their characterization, and their known signaling pathways.

GRP Gene Splice Variants and Protein Isoforms

Alternative processing of the primary GRP gene transcript gives rise to at least three distinct mRNA variants, which in turn encode for different proGRP isoforms.[7] These variants differ primarily in the C-terminal region of the resulting protein. The NCBI RefSeq database annotates three main transcript variants for the human GRP gene:

- Transcript Variant 1 (proGRP isoform 1): This variant represents the longest transcript and encodes the longest protein isoform.[7]
- Transcript Variant 2 (proGRP isoform 2): This variant utilizes an alternative in-frame splice site in the 3' coding region, leading to a shorter protein compared to isoform 1.[7]
- Transcript Variant 3 (proGRP isoform 3): This variant arises from an alternative splice site in the coding region, which results in a frameshift and an early stop codon. Consequently, it encodes a protein with a shorter and distinct C-terminus compared to isoform 1.[7]

These alternative splicing events lead to proGRP molecules with differing structures, which may have distinct biological activities.[7]

Quantitative Data on GRP Splice Variant Expression

The quantification of individual GRP splice variants is a complex task. While total proGRP levels are widely used as a clinical biomarker for SCLC, data on the differential expression of specific isoforms is less common.

A key study by de Jong et al. (2013) developed a specific immunocapture and liquid chromatography-mass spectrometry (LC-MS) method to differentiate and quantify proGRP isoforms 1 and 3 in the serum of SCLC patients.[8] This method allows for the indirect determination of the relative presence of isoform 2.[8] The table below summarizes the findings from this study on four SCLC patients.

Patient ID	Total proGRP (pM)	Isoform 1 (pM)	Isoform 3 (pM)	Isoform 2 (calculated, pM)
Patient 1	125	102	23	0
Patient 2	200	145	55	0
Patient 3	350	280	70	0
Patient 4	1500	1200	300	0

Data extracted from de Jong et al., 2013.[8] The study's method could not directly quantify isoform 2, and the calculated values were derived from the total and the sum of isoforms 1 and 3.

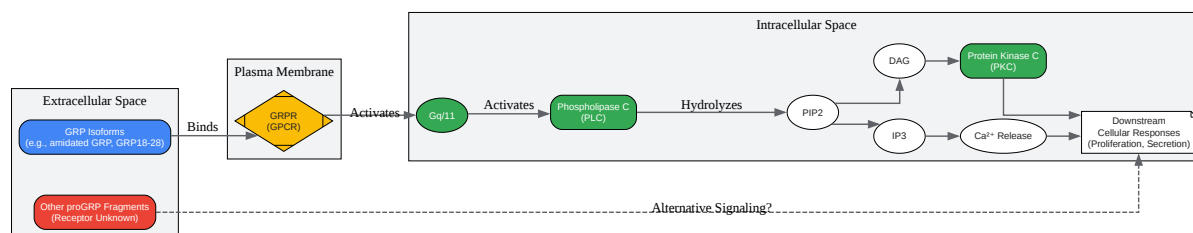
Several other studies have reported on the median concentrations of total proGRP in SCLC versus non-small cell lung cancer (NSCLC) and healthy individuals, highlighting its diagnostic utility.

Group	Median proGRP Level (pg/mL)	Range (pg/mL)	Study
SCLC	1,484	168-3,777	Fiala et al., 2021[4]
NSCLC	45	31.7-60.6	Fiala et al., 2021[4]
Healthy Subjects	36.1	28.8-43.5	Fiala et al., 2021[4]
SCLC	892.7	183.7–2,768.7	Park et al., 2018[5]
NSCLC	32.3	23.2–46.2	Park et al., 2018[5]
Other Diseases	26.6	20.2–39.9	Park et al., 2018[5]

Signaling Pathways

The biological effects of GRP are primarily mediated through its interaction with the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[9] Activation of GRPR stimulates the phospholipase C (PLC) signaling pathway.[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2] This cascade ultimately influences cellular processes such as proliferation, hormone secretion, and smooth muscle contraction.

A critical point of investigation is whether all GRP isoforms signal through the same pathway. While amidated GRP and its glycine-extended form (GRP18-28) are known to act via the GRPR, the receptor for other proGRP fragments, such as those derived from different splice variants, has not yet been definitively identified.[9] This suggests the intriguing possibility of alternative signaling mechanisms for different GRP isoforms, which could contribute to their diverse biological roles.



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Signaling pathway of GRP and potential alternative pathways for proGRP fragments.

Experimental Protocols

The characterization and quantification of GRP splice variants necessitate specific and sensitive experimental methodologies. Below are detailed protocols for key experiments.

Quantification of proGRP Isoforms by Immunocapture LC-MS

This protocol is based on the method developed by de Jong et al. (2013) for the differential quantification of proGRP isoforms in serum.[8]

a. Immunoextraction of proGRP Isoforms:

- Couple anti-proGRP monoclonal antibodies to magnetic beads.
- Incubate serum samples with the antibody-coupled beads to capture all proGRP isoforms.
- Wash the beads to remove unbound proteins.

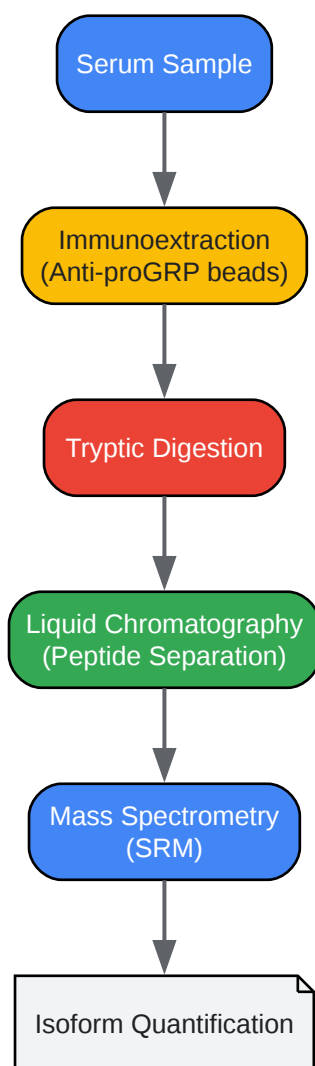
- Elute the captured proGRP isoforms from the beads.

b. Tryptic Digestion:

- Denature the eluted proGRP isoforms using a denaturing agent (e.g., urea).
- Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol).
- Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
- Digest the proteins into smaller peptides using trypsin.

c. Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (LC-SRM-MS):

- Separate the tryptic peptides using reverse-phase liquid chromatography.
- Analyze the eluting peptides using a mass spectrometer operating in SRM mode.
- Monitor for specific precursor-to-fragment ion transitions for unique "signature" peptides corresponding to total proGRP, isoform 1, and isoform 3.
 - Total proGRP signature peptide: NLLGLIEAK
 - ProGRP isoform 1 signature peptide: LSAPGSQR
 - ProGRP isoform 3 signature peptide: DLVDSLLQVLNVK
- Quantify the isoforms based on the peak areas of their respective signature peptides, using stable isotope-labeled internal standards for calibration.



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Workflow for proGRP isoform quantification by immunocapture LC-MS.

Analysis of GRP Splice Variants by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol provides a general framework for the quantification of GRP mRNA splice variants, which can be adapted from standard RT-qPCR guidelines.

a. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from human tissues or cell lines using a standard RNA extraction kit.

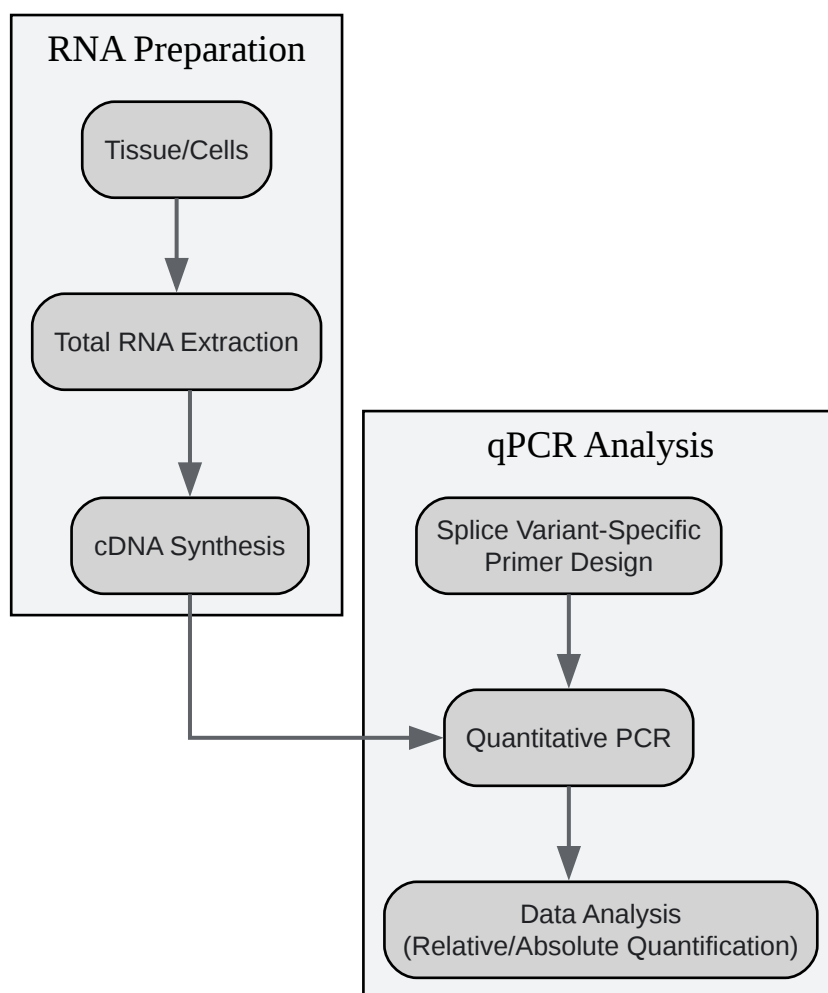
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

b. Primer Design:

- Design primer pairs that specifically amplify each GRP splice variant. This can be achieved by placing primers across exon-exon junctions unique to each variant or within regions that are present in one variant but absent in others.
- Design a common primer set that amplifies all variants to determine total GRP mRNA levels for normalization.
- Validate the specificity of each primer pair by standard PCR and gel electrophoresis, followed by sequencing of the amplicons.

c. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mix containing cDNA template, splice variant-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).
- Perform the qPCR reaction in a real-time PCR instrument.
- Include no-template controls and a standard curve of known concentrations for absolute quantification, or use the comparative Ct ($\Delta\Delta C_t$) method for relative quantification, normalizing to a stably expressed reference gene.



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General workflow for the analysis of GRP splice variants by RT-qPCR.

Conclusion and Future Directions

The alternative splicing of the GRP gene presents a fascinating layer of complexity in the regulation of its biological functions. The existence of multiple proGRP isoforms with potentially distinct activities and signaling pathways has significant implications for both basic research and clinical applications. While proGRP is an established biomarker for SCLC, the differential quantification of its isoforms may provide even greater diagnostic and prognostic value.

Future research should focus on several key areas:

- **Comprehensive Quantification:** Large-scale studies are needed to quantify the expression levels of all GRP splice variants across a wide range of normal human tissues and various cancer types.
- **Functional Characterization:** The specific biological functions of each proGRP isoform need to be elucidated. This includes their roles in cell proliferation, apoptosis, and other cancer-related processes.
- **Receptor Identification and Signaling:** A crucial next step is to identify the receptors for the proGRP fragments that do not bind to the classical GRPR and to characterize their downstream signaling pathways.
- **Therapeutic Targeting:** A deeper understanding of the roles of specific GRP isoforms in cancer progression may open new avenues for the development of targeted therapies.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the intricate world of GRP gene alternative splicing and its implications for human health and disease.

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